(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound with a unique structure that includes a hexahydro-pyrrolo-pyrrol ring system and a fluorophenyl group
Preparation Methods
The synthesis of (3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, including the formation of the hexahydro-pyrrolo-pyrrol ring system and the introduction of the fluorophenyl group. The synthetic routes often require specific reaction conditions, such as controlled temperatures and the use of catalysts. Industrial production methods may involve scaling up these reactions and optimizing them for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds that have a hexahydro-pyrrolo-pyrrol ring system or a fluorophenyl group. Some similar compounds include:
Hexahydro-pyrrolo-pyrrol derivatives: These compounds share the core ring system and may have different substituents.
Fluorophenyl derivatives: Compounds with a fluorophenyl group but different core structures. The uniqueness of this compound lies in its specific combination of these structural features, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-12-4-2-1-3-11(12)13(17)16-7-9-5-15-6-10(9)8-16/h1-4,9-10,15H,5-8H2/t9-,10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEVFVXVOVCGDP-AOOOYVTPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.